Cas no 2842-37-7 (2-(2-phenylethyl)aminoethan-1-ol)

2-(2-phenylethyl)aminoethan-1-ol structure
2842-37-7 structure
Product Name:2-(2-phenylethyl)aminoethan-1-ol
Numero CAS:2842-37-7
MF:C10H15NO
MW:165.232202768326
CID:43483
PubChem ID:17826
Update Time:2025-09-27

2-(2-phenylethyl)aminoethan-1-ol Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(Phenethylamino)ethanol
    • 2-[(2-Phenylethyl)amino]ethan-1-ol
    • 2-(2-phenylethylamino)ethanol
    • 2-[(2-phenylethyl)amino]Ethanol
    • 2-Phenaethylamino-aethanol
    • 2-phenethylaminoethanol
    • 2-phenethylamino-ethanol
    • 2-Phenylethylaminoethanol
    • BRN 2084395
    • Ethanol, 2-((2-phenylethyl)amino)-
    • Ethanol, 2-((phenethyl)amino)-
    • ETHANOL, 2-(PHENETHYLAMINO)-
    • Ethanol, 2-[(phenethyl)amino]-
    • N-Phenethylethanolamine
    • FT-0756071
    • SCHEMBL357594
    • NSC-194893
    • 2842-37-7
    • 2ZLO6CQ5VI
    • NSC 194893
    • A819444
    • EN300-75740
    • CS-0450610
    • AKOS000253914
    • DTXSID40182632
    • WPOHVHKEDGUEPZ-UHFFFAOYSA-N
    • Z90504498
    • NSC194893
    • 2-((2-PHENYLETHYL)AMINO)ETHANOL
    • Ethanol, 2-[(2-phenylethyl)amino]-
    • 2-(Phenethylamino)ethan-1-ol
    • WLN: Q2M2R
    • UNII-2ZLO6CQ5VI
    • 2-[(Phenylethyl)amino]ethanol
    • DTXCID80105123
    • DA-07354
    • Ethanol, 2-((2-phenylethyl)amino)-(9CI)
    • G54938
    • 4-12-00-02459 (Beilstein Handbook Reference)
    • 2-(2-phenylethyl)aminoethan-1-ol
    • MDL: MFCD01727743
    • Inchi: 1S/C10H15NO/c12-9-8-11-7-6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
    • Chiave InChI: WPOHVHKEDGUEPZ-UHFFFAOYSA-N
    • Sorrisi: OCCNCCC1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 165.11545
  • Massa monoisotopica: 165.115364102g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 5
  • Complessità: 100
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 1.1
  • Superficie polare topologica: 32.3Ų

Proprietà sperimentali

  • Densità: 1.0203 (rough estimate)
  • Punto di ebollizione: 293.09°C (rough estimate)
  • Indice di rifrazione: 1.5200 (estimate)
  • PSA: 32.26
  • LogP: 1.20190

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